molecular formula C19H17OP B14441128 2-[(Diphenylphosphanyl)methyl]phenol CAS No. 75637-59-1

2-[(Diphenylphosphanyl)methyl]phenol

Cat. No.: B14441128
CAS No.: 75637-59-1
M. Wt: 292.3 g/mol
InChI Key: VZKBHXMVHYUZBD-UHFFFAOYSA-N
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Description

2-[(Diphenylphosphanyl)methyl]phenol is an organic compound that features a phenol group substituted with a diphenylphosphanyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diphenylphosphanyl)methyl]phenol typically involves the reaction of diphenylphosphine with a suitable phenol derivative under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with diphenylphosphine in the presence of a base to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Diphenylphosphanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Various electrophiles in the presence of catalysts such as aluminum chloride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-[(Diphenylphosphanyl)methyl]phenol exerts its effects involves its ability to interact with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways .

Properties

IUPAC Name

2-(diphenylphosphanylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OP/c20-19-14-8-7-9-16(19)15-21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKBHXMVHYUZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503456
Record name 2-[(Diphenylphosphanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75637-59-1
Record name 2-[(Diphenylphosphanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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